molecular formula C12H15NO2 B13654363 Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B13654363
M. Wt: 205.25 g/mol
InChI Key: SZQXHUAMJNQHKB-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate: is an organic compound with the molecular formula C12H15NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential pharmacological properties, including its role as a precursor to bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel compounds with desired properties .

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
  • 6-Methyl-1,2,3,4-tetrahydroquinoline

Comparison: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern on the tetrahydroquinoline ring.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-11-9(4-3-5-13-11)7-10(8)12(14)15-2/h6-7,13H,3-5H2,1-2H3

InChI Key

SZQXHUAMJNQHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1C(=O)OC

Origin of Product

United States

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